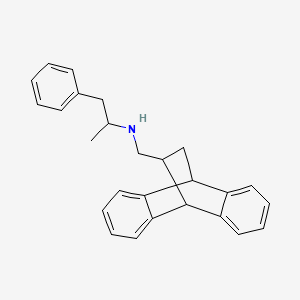
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with a unique structure that combines elements of anthracene and phenethylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves multiple steps. One common method includes the reductive amination of 4-methoxyphenyl acetone with an amine, followed by condensation with an α-haloketone and subsequent reduction steps . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- alpha-Methylphenethyl butyrate
- Dl-p-hydroxy-alpha-methylphenethyl amine hydrobromide
- N-Methyl-N-[(alphaS)-alpha-methylphenethyl]-2-propen-1-amine
Uniqueness
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene stands out due to its unique structural combination of anthracene and phenethylamine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73986-98-8 |
|---|---|
Formule moléculaire |
C26H27N |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-phenyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propan-2-amine |
InChI |
InChI=1S/C26H27N/c1-18(15-19-9-3-2-4-10-19)27-17-20-16-25-21-11-5-7-13-23(21)26(20)24-14-8-6-12-22(24)25/h2-14,18,20,25-27H,15-17H2,1H3 |
Clé InChI |
KUGANCKDUNPPSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
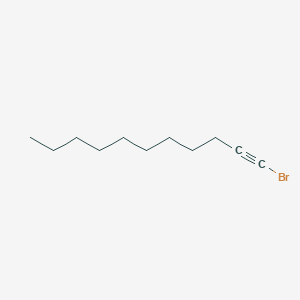
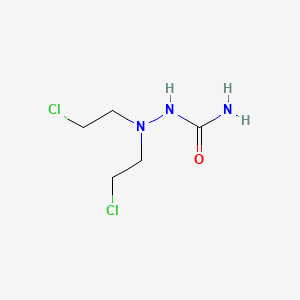
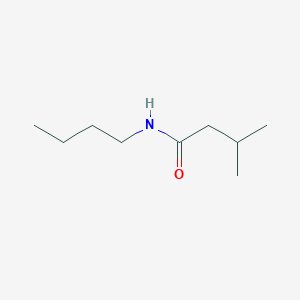

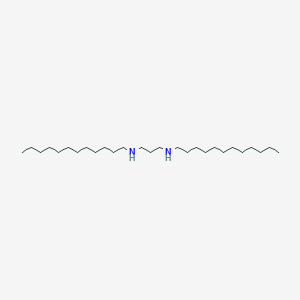
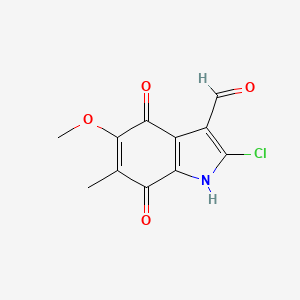



![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
